molecular formula C8H13NO2 B11920156 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one

Cat. No.: B11920156
M. Wt: 155.19 g/mol
InChI Key: GTEYRGVBSGFRTE-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C8H13NO2. It is a heterocyclic compound that contains both an azetidine ring and a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one typically involves the reaction of azetidine derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with tetrahydropyran-2-one in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The tetrahydropyran ring may also contribute to the compound’s overall activity by stabilizing its structure and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of azetidine and tetrahydropyran rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-(azetidin-3-yl)oxan-2-one

InChI

InChI=1S/C8H13NO2/c10-8-3-6(1-2-11-8)7-4-9-5-7/h6-7,9H,1-5H2

InChI Key

GTEYRGVBSGFRTE-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)CC1C2CNC2

Origin of Product

United States

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